Naphthalene, 1,1'-(1,4-butanediyl)bis-
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Overview
Description
Naphthalene, 1,1’-(1,4-butanediyl)bis- is an organic compound with the molecular formula C24H22 and a molecular weight of 310.4315 It consists of two naphthalene units connected by a butanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of naphthalene derivatives with butanediyl intermediates under controlled conditions. One common method involves the use of a solvent mixture such as DMF (dimethylformamide), H2O (water), and CH3OH (methanol) to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Naphthalene, 1,1’-(1,4-butanediyl)bis- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1,1’-(1,4-butanediyl)bis- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Naphthalene, 1,1’-(1,4-butanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,4-Butanediol: A linear diol used as a precursor in polymer synthesis.
Naphthalene, 1,1’-(1,3-propanediyl)bis-: A similar compound with a propanediyl bridge instead of a butanediyl bridge.
Uniqueness
Naphthalene, 1,1’-(1,4-butanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
29571-17-3 |
---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(4-naphthalen-1-ylbutyl)naphthalene |
InChI |
InChI=1S/C24H22/c1(9-19-13-7-15-21-11-3-5-17-23(19)21)2-10-20-14-8-16-22-12-4-6-18-24(20)22/h3-8,11-18H,1-2,9-10H2 |
InChI Key |
OISFPCIBPOZHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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